molecular formula C14H15F4N3O B12775402 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone CAS No. 92668-62-7

5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone

Katalognummer: B12775402
CAS-Nummer: 92668-62-7
Molekulargewicht: 317.28 g/mol
InChI-Schlüssel: JANHXFOFNKGBDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone is a synthetic organic compound It belongs to the class of imidazolidinones, which are known for their diverse applications in medicinal chemistry and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethylimino Group: This step involves the reaction of the imidazolidinone intermediate with ethylamine or its derivatives.

    Attachment of the Tetrafluoro-m-tolyl Group: This is usually done via a nucleophilic aromatic substitution reaction, where the imidazolidinone derivative reacts with a tetrafluoro-m-tolyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could target the imidazolidinone ring or the tetrafluoro-m-tolyl group, potentially yielding a variety of reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Oxo derivatives of the imidazolidinone ring.

    Reduction Products: Reduced forms of the imidazolidinone or tetrafluoro-m-tolyl group.

    Substitution Products: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology and Medicine

    Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biochemistry: Utilized in studies involving enzyme inhibition or protein-ligand interactions.

Industry

    Polymer Science: Incorporation into polymers to enhance their stability or reactivity.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrafluoro-m-tolyl group could play a crucial role in enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-4-(ethylimino)-3-phenyl-2-imidazolidinone: Lacks the tetrafluoro-m-tolyl group, which may result in different reactivity and applications.

    5,5-Dimethyl-4-(methylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone: Similar structure but with a methylimino group instead of an ethylimino group.

Uniqueness

The presence of the tetrafluoro-m-tolyl group in 5,5-Dimethyl-4-(ethylimino)-3-(alpha,alpha,alpha,4-tetrafluoro-m-tolyl)-2-imidazolidinone imparts unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

92668-62-7

Molekularformel

C14H15F4N3O

Molekulargewicht

317.28 g/mol

IUPAC-Name

5-ethylimino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C14H15F4N3O/c1-4-19-11-13(2,3)20-12(22)21(11)8-5-6-10(15)9(7-8)14(16,17)18/h5-7H,4H2,1-3H3,(H,20,22)

InChI-Schlüssel

JANHXFOFNKGBDV-UHFFFAOYSA-N

Kanonische SMILES

CCN=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.